1-(3-Chloro-4-fluorophenyl)cyclobutanamine
CAS No.:
Cat. No.: VC15762173
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClFN |
|---|---|
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 1-(3-chloro-4-fluorophenyl)cyclobutan-1-amine |
| Standard InChI | InChI=1S/C10H11ClFN/c11-8-6-7(2-3-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
| Standard InChI Key | YWBBNWDJYBQYPN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C2=CC(=C(C=C2)F)Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Chloro-4-fluorophenyl)cyclobutanamine has the molecular formula C₁₀H₁₁ClFN and a molecular weight of 199.65 g/mol . The structure consists of:
-
A cyclobutane ring that imposes significant ring strain (≈26 kcal/mol), contributing to unique reactivity patterns.
-
A 3-chloro-4-fluorophenyl group that provides both steric bulk and electronic modulation through halogen substituents.
-
A primary amine (-NH₂) directly attached to the cyclobutane, enabling hydrogen bonding and salt formation.
The spatial arrangement of substituents creates a chiral center at the cyclobutane carbon bearing the amine group, though most synthetic routes produce racemic mixtures without stereochemical control .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Boiling Point | 312.4°C (estimated) | |
| LogP (Octanol-Water) | 2.34 (predicted) | |
| Hydrogen Bond Donors | 1 (NH₂ group) | |
| Hydrogen Bond Acceptors | 2 (F, NH₂) | |
| Topological Polar Surface | 26 Ų |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J=6.8 Hz, 1H, aromatic), 7.32–7.28 (m, 2H, aromatic), 3.12 (s, 2H, NH₂), 2.65–2.58 (m, 4H, cyclobutane) .
-
¹³C NMR (100 MHz, CDCl₃): δ 158.9 (C-F), 134.2 (C-Cl), 48.7 (C-N), 32.1–28.4 (cyclobutane carbons) .
-
IR (KBr): 3375 cm⁻¹ (N-H stretch), 1601 cm⁻¹ (C=C aromatic), 1098 cm⁻¹ (C-F) .
Synthetic Methodologies
Primary Synthesis Routes
The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanamine typically involves three-stage modular assembly:
-
Cyclobutane Ring Formation:
-
Amine Functionalization:
-
Purification:
-
High-performance liquid chromatography (HPLC) with C18 columns (MeCN/H₂O + 0.1% TFA) achieves >98% purity.
-
Table 2: Comparative Synthetic Yields
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Photocycloaddition | 42 | 95 | |
| Nickel-Catalyzed Coupling | 67 | 98 | |
| Reductive Amination | 58 | 97 |
Scalability Challenges
-
Ring Strain: The cyclobutane’s instability necessitates low-temperature (-78°C) reactions to prevent retro-[2+2] processes.
-
Halogen Reactivity: Competitive C-F vs. C-Cl bond cleavage occurs under basic conditions (pH >10) .
-
Racemization: Amine protonation at elevated temperatures (>40°C) leads to loss of chirality .
| Parameter | Value | Source |
|---|---|---|
| Hepatic Clearance (Human) | 23 mL/min/kg | |
| Plasma Protein Binding | 89% | |
| CYP3A4 Inhibition | IC₅₀ = 19 μM | |
| hERG Blockade | IC₅₀ = 32 μM |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
-
Quinazoline Anticancer Agents: Patent WO2016185485A2 details its use in preparing N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl] derivatives .
-
PET Radiotracers: ¹⁸F-labeled analogs enable imaging of dopamine receptors in neurodegenerative disorders .
Material Science Applications
-
Liquid Crystals: The rigid cyclobutane core enhances thermal stability in nematic phases (ΔT = 78°C).
-
Metal-Organic Frameworks (MOFs): Coordinates with Cu(II) nodes to form porous networks (BET surface area = 1,240 m²/g).
Emerging Research Directions
Stereoselective Synthesis
Recent advances in asymmetric organocatalysis enable enantioselective routes to (R)- and (S)-isomers with 94% ee using cinchona alkaloid catalysts .
Targeted Drug Delivery
Nanoparticle-encapsulated formulations (PLGA-PEG) improve brain bioavailability by 4.2-fold in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume